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Compound of Interest

Compound Name:
4-(4-Chloro-2-

methylphenoxy)butyryl chloride

CAS No.: 99860-69-2

Cat. No.: B2888409

Get Quote

Executive Summary
Phenoxy butyryl chlorides represent a specialized class of acyl halides that serve as critical

"linchpin" intermediates in both agrochemical manufacturing and heterocyclic drug discovery.

Unlike simple alkyl acid chlorides, the presence of the phenoxy ether linkage at the

-position introduces unique electronic and steric properties that dictate their reactivity.

This guide provides a technical deep-dive into the synthesis, reactivity, and applications of 4-

phenoxybutyryl chloride (CAS 5139-89-9) and its derivatives. It focuses on their dual utility: as

precursors to systemic herbicides (e.g., 2,4-DB) and as substrates for intramolecular Friedel-

Crafts cyclizations to generate the pharmacologically privileged 1-benzoxepin-5(2H)-one

scaffold.

Chemical Profile and Physical Properties[1][2][3][4]
4-Phenoxybutyryl chloride is typically isolated as a viscous, moisture-sensitive liquid. Its

handling requires strictly anhydrous conditions to prevent hydrolysis back to the parent acid.
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Property Data Notes

IUPAC Name 4-Phenoxybutanoyl chloride

CAS Number 5139-89-9

Molecular Formula

Molecular Weight 198.65 g/mol

Boiling Point ~144 °C @ 20 mmHg
High vacuum distillation

recommended

Density 1.09 g/mL

Physical State Light yellow to brown liquid
Darkens upon storage due to

HCl evolution

Solubility Soluble in DCM, Toluene, THF
Reacts violently with

water/alcohols

Synthesis and Preparation Strategies
The synthesis of phenoxy butyryl chlorides relies on the activation of the corresponding

carboxylic acid. Two primary routes are employed depending on the scale and substrate

sensitivity.

Route A: The Thionyl Chloride Method (Standard
Laboratory Scale)
This is the most common method for stable substrates. The reaction is driven by the formation

of gaseous byproducts (

and

).

Reagents: Thionyl chloride (

), catalytic DMF.
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Conditions: Reflux (60–80 °C) for 2–4 hours.

Purification: Vacuum distillation to remove excess

.

Route B: The Oxalyl Chloride Method (Mild Conditions)
Preferred for substrates with acid-sensitive moieties on the phenoxy ring.

Reagents: Oxalyl chloride

, catalytic DMF, DCM solvent.

Conditions: 0 °C to Room Temperature.

Mechanism: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium

intermediate that activates the oxalyl chloride.
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Figure 1: Synthetic workflow from commodity chemicals to the reactive acid chloride

intermediate.[1]

Reactivity Profile I: Intramolecular Cyclization
The most chemically distinct behavior of 4-phenoxybutyryl chloride is its ability to undergo

Intramolecular Friedel-Crafts Acylation. This transformation is pivotal for accessing 7-

membered oxygen heterocycles.

The Ring Size Competition
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While 3-phenoxypropionyl chloride cyclizes readily to form the 6-membered chroman-4-one,

the 4-phenoxybutyryl homologue must overcome entropic and conformational barriers to form

the 7-membered 1-benzoxepin-5(2H)-one.

Reagent of Choice: Polyphosphoric Acid (PPA) is superior to

for this specific transformation. PPA serves as both the solvent and the Lewis/Brønsted acid
catalyst, stabilizing the acylium ion intermediate and minimizing intermolecular
polymerization.

Mechanism:

Chloride abstraction by Lewis Acid generates the acylium ion.[2]

Electrophilic attack on the aromatic ring (typically ortho to the ether linkage).

Re-aromatization yields the cyclic ketone.
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Figure 2: Divergent cyclization pathways. The 4-carbon linker dictates the formation of the 7-

membered benzoxepinone ring.

Reactivity Profile II: Nucleophilic Substitution
In the absence of Lewis acids, the reactivity is dominated by the electrophilic carbonyl carbon.

This is the primary mode of action for synthesizing herbicide derivatives.

Synthesis of 2,4-DB Esters and Amides
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For the herbicide 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid), the acid chloride is often

generated in situ to create ester formulations (e.g., butyl ester) which improve leaf cuticle

penetration.

Aminolysis: Reaction with primary/secondary amines yields stable amides.

Protocol: Add amine (1.1 eq) and

(1.2 eq) to acid chloride in DCM at 0 °C.

Esterification: Reaction with alcohols yields esters.[3]

Protocol: Add alcohol (1.0 eq) and Pyridine (1.1 eq) to acid chloride in THF.

Experimental Protocols
Protocol A: Synthesis of 4-Phenoxybutyryl Chloride
Objective: Convert 4-phenoxybutyric acid to the acid chloride.

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

drying tube.

Charging: Add 4-phenoxybutyric acid (18.0 g, 0.1 mol) and thionyl chloride (23.8 g, 14.6 mL,

0.2 mol).

Catalysis: Add 2 drops of anhydrous DMF.

Reaction: Heat the mixture gently to reflux (bath temp ~80 °C). Evolution of HCl and

gas will be observed. Maintain reflux for 3 hours until gas evolution ceases.

Workup: Distill off excess thionyl chloride under reduced pressure (water aspirator).

Isolation: The residue is 4-phenoxybutyryl chloride (crude yield >95%). For high purity, distill

under high vacuum (bp ~144 °C / 20 mmHg).
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Protocol B: Cyclization to 3,4-dihydro-1-benzoxepin-
5(2H)-one
Objective: Intramolecular cyclization using Polyphosphoric Acid (PPA).

Setup: 500 mL beaker or wide-mouth flask with mechanical stirring (PPA is very viscous).

Preparation: Heat 100 g of PPA to 60–70 °C to reduce viscosity.

Addition: Add 4-phenoxybutyryl chloride (10 g) dropwise to the stirred PPA.

Reaction: Increase temperature to 100 °C and stir for 2 hours. The mixture will turn dark

red/brown.

Quench: Pour the hot reaction mixture onto 300 g of crushed ice/water with vigorous stirring.

The PPA hydrolyzes, and the organic product precipitates or forms an oil.

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL).

Purification: Wash organics with saturated

, brine, dry over

, and concentrate. Purify via column chromatography (Hexane/EtOAc) to obtain the
benzoxepinone.

Applications in Drug Discovery & Agrochemicals[8]
Agrochemicals: The Beta-Oxidation Mechanism
The 2,4-DB derivatives (synthesized via the chloride) act as "pro-herbicides." They are

biologically inactive until processed by the plant.

Selectivity: Legumes (e.g., alfalfa, clover) lack the specific

-oxidation enzymes required to degrade the butyric chain down to the acetic level.

Activation: Susceptible broadleaf weeds metabolize the butyryl chain (
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) into the phenoxyacetic derivative (

), which is the active auxin mimic (2,4-D), causing uncontrolled growth and death.

Medicinal Chemistry: The Benzoxepinone Scaffold
The 1-benzoxepin-5(2H)-one ring system derived from this acid chloride is a rigid

pharmacophore found in:

Estrogen Receptor Modulators: Rigid analogs of tamoxifen/stilbenes.

Anti-inflammatory Agents: Inhibitors of TNF-

release.

Anticonvulsants: Structural analogs of benzodiazepines where the N is replaced/modified.

Safety and Handling
Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).

Hydrolysis: Reacts violently with water to release HCl gas. Open containers only in a fume

hood.

Storage: Store under inert atmosphere (Argon/Nitrogen) at <15 °C.
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Agrochemical Mechanism (2,4-DB)
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Physical Properties
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boiling point data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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